molecular formula C20H21N5OS B11385145 3-ethyl-N-(2-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(2-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11385145
M. Wt: 379.5 g/mol
InChI Key: MDXXYKRMPAUDMS-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-ethyl-N-(2-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-3-16-22-23-20-25(16)24-17(14-10-5-4-6-11-14)18(27-20)19(26)21-15-12-8-7-9-13(15)2/h4-12,17-18,24H,3H2,1-2H3,(H,21,26)

InChI Key

MDXXYKRMPAUDMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(2-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One effective method includes the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by cyclization with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another approach involves microwave irradiation, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance efficiency and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(2-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-N-(2-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of structural features, which contribute to its diverse biological activities

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